molecular formula C5H4N2O3 B084770 4-Nitropyridin-3-ol CAS No. 13505-06-1

4-Nitropyridin-3-ol

Cat. No. B084770
CAS RN: 13505-06-1
M. Wt: 140.1 g/mol
InChI Key: BVXHEFWTMMZHDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitropyridines, including 4-Nitropyridin-3-ol, can be achieved through various methods. One common approach involves the reaction of aminophenols with chloro-nitropyridines. For example, the reaction of 4-aminophenol with 2-chloro-3-nitropyridine yields an intermediate which can further undergo transformation into desired products. This method offers a straightforward pathway to synthesize nitropyridine derivatives, including the conversion of intermediates into target compounds by reduction or other chemical transformations (Cao et al., 2011).

Molecular Structure Analysis

The molecular structure of 4-Nitropyridin-3-ol derivatives has been extensively studied through crystallography and spectroscopy. These studies reveal the intricate details of the molecular framework, including bond lengths, angles, and the overall arrangement of atoms within the crystal lattice. For instance, derivatives of 4-Nitropyridin-3-ol exhibit specific crystal packing and hydrogen bonding patterns that stabilize the structure and influence its reactivity and properties (Bryndal et al., 2012).

Chemical Reactions and Properties

Nitropyridines undergo a variety of chemical reactions, reflecting their rich chemistry. These reactions include nucleophilic substitution, where the nitro group significantly influences the reactivity of the compound, making certain positions on the pyridine ring more susceptible to attack by nucleophiles. The synthesis pathways and chemical reactions of nitropyridines are diverse, allowing for the production of a wide range of derivatives with varying functionalities (Tohda et al., 1994).

Physical Properties Analysis

The physical properties of 4-Nitropyridin-3-ol and its derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, which influences how molecules interact with each other in the solid state or in solution. Studies on compounds like 4-Nitrophenol and 4-Methylpyridine provide insights into the intermolecular forces at play, affecting the compound's phase behavior and stability (Jin et al., 2000).

Chemical Properties Analysis

The chemical properties of 4-Nitropyridin-3-ol, such as reactivity, stability under various conditions, and the ability to undergo specific chemical transformations, are defined by its functional groups. The nitro and hydroxyl groups present in 4-Nitropyridin-3-ol contribute to its unique chemical behavior, making it a valuable intermediate for synthesizing more complex molecules. The electrochemical reduction of nitropyridines, for example, showcases the stepwise mechanism by which these compounds can be transformed, highlighting the versatility of nitropyridines in synthetic chemistry (Lacasse et al., 1993).

Scientific Research Applications

2. Preparation of Pyridine Derivatives

  • Application : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
  • Methods : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
  • Results : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .

3. Synthesis of Nitropyridines

  • Application : Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This is used to obtain 3-nitropyridine .
  • Methods : When the N-nitropyridinium ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
  • Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

4. Synthesis of Imidazo[4,5-c]pyridines

  • Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

5. Synthesis of 5-Nitropyridine-2-Sulfonic Acid

  • Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
  • Results : From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

6. Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

  • Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
  • Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

7. Synthesis of Medicinal Products

  • Application : 4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach .
  • Methods : Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
  • Results : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .

8. Synthesis of 2-Substituted-5-Nitro-Pyridines

  • Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

9. Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

  • Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
  • Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Safety And Hazards

The safety data sheet for 4-Nitropyridin-3-ol indicates that it may cause skin irritation (Category 2, H315) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Future Directions

The future directions for 4-Nitropyridin-3-ol could involve its use as a key intermediate in medicinal products . Its synthesis from pyridine N-oxide in a two-step approach could be further optimized for better yield and selectivity .

properties

IUPAC Name

4-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5-3-6-2-1-4(5)7(9)10/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXHEFWTMMZHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376566
Record name 4-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitropyridin-3-ol

CAS RN

13505-06-1
Record name 4-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Yan, E Gin, MG Banwell, AC Willis… - The Journal of Organic …, 2017 - ACS Publications
A cross-coupling/reductive cyclization protocol has been employed in a unified approach to all four carbolines. So, for example, the 2-nitropyridine 8, which is readily prepared through …
Number of citations: 44 pubs.acs.org

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